2-(Ethylthio)-5-nitropyridine
Overview
Description
2-(Ethylthio)-5-nitropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of an ethylthio group at the second position and a nitro group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-5-nitropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-nitropyridine with ethanethiol. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atom with the ethylthio group.
Another method involves the direct nitration of 2-(ethylthio)pyridine. This reaction is usually performed using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the fifth position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation; reactions are usually performed under mild conditions to avoid over-reduction.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(ethylthio)-5-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(Ethylthio)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. It may be used in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-5-nitropyridine depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
2-(Ethylthio)-5-nitropyridine can be compared with other similar compounds, such as:
2-(Methylthio)-5-nitropyridine: Similar structure but with a methylthio group instead of an ethylthio group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
2-(Ethylthio)-3-nitropyridine: The nitro group is positioned at the third position instead of the fifth position. This positional isomer may have different chemical and biological properties.
2-(Ethylthio)-5-aminopyridine: The nitro group is reduced to an amino group. This compound may have different reactivity and applications compared to the nitro derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-ethylsulfanyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPUTNNENYPAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444988 | |
Record name | 2-(Ethylthio)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107756-05-8 | |
Record name | 2-(Ethylthio)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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